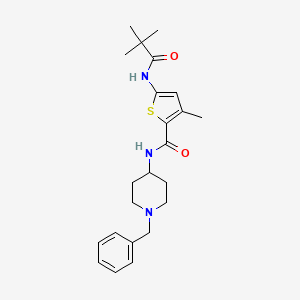![molecular formula C19H19N3O4 B7463342 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine, commonly known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. Originally developed as an antihistamine, Dimebon has shown promising results in preclinical and clinical studies for its ability to improve cognitive function and memory in patients with Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. In
Wirkmechanismus
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. Dimebon also enhances mitochondrial function and reduces oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Dimebon has been shown to have several biochemical and physiological effects in the brain. In animal models of Alzheimer's disease, Dimebon has been shown to reduce amyloid-beta levels and improve synaptic function. Dimebon has also been shown to improve mitochondrial function and reduce oxidative stress in the brain. In clinical trials, Dimebon has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimebon in lab experiments is its ability to improve cognitive function and memory in animal models of neurodegenerative diseases. This makes Dimebon a useful tool for studying the underlying mechanisms of these diseases and testing potential therapeutic interventions. However, one limitation of using Dimebon is its relatively low potency and selectivity for its targets in the brain. This can make it difficult to interpret the results of experiments and may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective analogs of Dimebon that could be used as therapeutic agents for neurodegenerative diseases. Another area of interest is the use of Dimebon in combination with other drugs or interventions to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of Dimebon and its potential targets in the brain.
Synthesemethoden
The synthesis of Dimebon involves a multi-step process that includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2-bromoethylamine hydrobromide to produce the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 8-nitroisoquinoline to form the final product, Dimebon. The synthesis of Dimebon has been reported in several publications, and the purity and yield of the final product depend on the specific reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Dimebon has been extensively studied for its potential therapeutic effects in various neurological disorders. Preclinical studies have shown that Dimebon can improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. Clinical trials in patients with Alzheimer's disease have also shown that Dimebon can improve cognitive function and activities of daily living compared to placebo.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-18-6-3-13(11-19(18)26-2)7-10-21-16-4-5-17(22(23)24)15-12-20-9-8-14(15)16/h3-6,8-9,11-12,21H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSIYDUOIIGFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)


![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)

![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-[[11-(3,4-dimethylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7463315.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)